N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea
Description
Structure
3D Structure
Properties
CAS No. |
81066-25-3 |
|---|---|
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
prop-2-ynoxymethylthiourea |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-8-4-7-5(6)9/h1H,3-4H2,(H3,6,7,9) |
InChI Key |
FDGCFAPKAWOBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for N Prop 2 Yn 1 Yl Oxy Methyl Thiourea and Its Analogues
Established Reaction Pathways for N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea Elaboration
The elaboration of the this compound scaffold can be achieved through both concerted one-pot reactions and sequential multi-step syntheses. The choice of pathway often depends on the desired purity, yield, and the availability of starting materials.
One-Pot and Multi-Step Synthesis Approaches
Multi-Step Synthesis:
A plausible and commonly employed route for the synthesis of this compound is a multi-step approach. This strategy offers better control over each reaction step and facilitates the purification of intermediates.
A representative multi-step synthesis can be conceptualized as follows:
Formation of N-(Hydroxymethyl)thiourea: The initial step involves the reaction of thiourea (B124793) with formaldehyde (B43269). This reaction proceeds via nucleophilic addition of the nitrogen atom of thiourea to the carbonyl carbon of formaldehyde, yielding N-(hydroxymethyl)thiourea. The reaction is typically carried out in an aqueous or alcoholic medium.
O-Propargylation: The subsequent step is the etherification of the hydroxyl group of N-(hydroxymethyl)thiourea with a propargyl halide, such as propargyl bromide, in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide to form the desired propargyl ether linkage.
Table 1: Representative Multi-Step Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Thiourea, Formaldehyde | Aqueous or alcohol solution | N-(Hydroxymethyl)thiourea |
| 2 | N-(Hydroxymethyl)thiourea, Propargyl bromide | Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., THF, DMF) | This compound |
One-Pot Synthesis:
For instance, a one-pot procedure could be designed where an amine, formaldehyde, and a source of thiocyanate (B1210189) react together, followed by the introduction of propargyl halide. Some one-pot syntheses of substituted thioureas have been developed, for instance, through a three-component reaction of amines, isothiocyanates, and nitroepoxides under catalyst-free conditions. Adapting such a strategy could potentially lead to the direct formation of the target molecule.
Catalytic Enhancements in this compound Synthesis
The efficiency of the synthesis of this compound can be significantly improved by the use of catalysts, particularly in the O-propargylation step. Transition metal catalysts, especially those based on copper, have been shown to be effective in promoting the formation of propargyl ethers from alcohols.
Copper(I) catalysts, for example, can activate the propargyl halide, making it more susceptible to nucleophilic attack by the hydroxyl group of the N-(hydroxymethyl)thiourea intermediate. This catalytic approach often allows for milder reaction conditions and can lead to higher yields and selectivity. Other transition metals such as gold and rhodium have also been explored for the synthesis of propargyl ethers, each offering unique advantages in terms of reactivity and substrate scope.
Table 2: Potential Catalysts for O-Propargylation in the Synthesis of this compound
| Catalyst Type | Example | Potential Advantages |
| Copper-based | Copper(I) iodide (CuI), Copper(I) bromide (CuBr) | Mild reaction conditions, high yields, good functional group tolerance. |
| Gold-based | Gold(I) or Gold(III) complexes | High catalytic activity, unique reactivity patterns. |
| Rhodium-based | Rhodium complexes | Can facilitate C-H activation pathways for etherification. |
Synthesis of Novel Derivatives and Structural Modifications of this compound
The versatile structure of this compound allows for various modifications to generate a library of novel derivatives with potentially diverse chemical and biological properties. These modifications can be targeted at the thiourea nitrogen atoms, the propargyl moiety, or the oxymethyl linker.
Modifications at the Thiourea Nitrogen Atoms
The nitrogen atoms of the thiourea group are nucleophilic and can be readily functionalized through N-acylation and N-alkylation reactions.
N-Acylation: The introduction of acyl groups can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This modification can influence the electronic properties and hydrogen-bonding capabilities of the thiourea moiety. The synthesis of N-acyl thiourea derivatives is a well-established field, with numerous reported procedures.
N-Alkylation: Alkyl groups can be introduced at the thiourea nitrogens using alkyl halides or other alkylating agents. This modification can alter the lipophilicity and steric profile of the molecule. The conditions for N-alkylation need to be carefully controlled to avoid S-alkylation of the thiourea group.
Table 3: Examples of Modifications at the Thiourea Nitrogen Atoms
| Modification | Reagent Example | Resulting Functional Group |
| N-Acylation | Acetyl chloride, Benzoyl chloride | N-Acetylthiourea, N-Benzoylthiourea |
| N-Alkylation | Methyl iodide, Benzyl bromide | N-Methylthiourea, N-Benzylthiourea |
Derivatization of the Propargyl Moiety
The terminal alkyne of the propargyl group is a highly versatile functional handle for a variety of chemical transformations, most notably "click chemistry" reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an azide (B81097). This reaction is highly reliable and proceeds under mild conditions, making it ideal for the conjugation of this compound to other molecules, such as biomolecules, polymers, or fluorescent tags.
Table 4: Derivatization of the Propargyl Moiety via Click Chemistry
| Reaction | Reagent Example | Resulting Structure |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzyl azide | 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole |
Variations in the Oxymethyl Linker
The oxymethyl linker connecting the propargyl group to the thiourea moiety can also be modified to alter the spacing and flexibility of the molecule.
Chain Extension: The length of the linker can be extended by using longer-chain chloro- or bromo-alcohols in the initial synthesis, followed by etherification with propargyl halide. For example, using 3-chloropropanol instead of formaldehyde would result in a longer propyleneoxy linker.
Introduction of Functionality: The linker itself can be functionalized. For instance, starting with a diol and selectively protecting one hydroxyl group would allow for the introduction of other functional groups into the linker before the final synthetic steps. The synthesis of functionalized linkers is a key aspect of constructing complex molecular architectures.
Table 5: Examples of Variations in the Oxymethyl Linker
| Linker Variation | Synthetic Strategy | Resulting Linker Structure |
| Chain Extension | Use of 3-chloropropanol in the initial synthesis | -O-(CH2)3- |
| Introduction of Functionality | Use of a protected diol as a starting material | -O-CH(R)-CH2- (where R is a functional group) |
Green Chemistry Principles in the Synthesis of this compound Analogues
The synthesis of thiourea derivatives, a class of compounds with significant biological and pharmaceutical relevance, has traditionally involved methods that are often at odds with the principles of green chemistry. Conventional approaches frequently rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. However, the growing emphasis on sustainable chemical manufacturing has spurred the development of eco-friendly methodologies for synthesizing thiourea analogues, including those structurally related to this compound. These modern strategies focus on minimizing environmental impact by employing safer solvents, alternative energy sources, and catalytic systems, while maximizing atom economy and process efficiency.
A primary green approach involves replacing toxic and volatile organic compounds (VOCs) with environmentally benign solvents. Water has emerged as a premier green solvent for the synthesis of various thiourea derivatives. researchgate.netmdpi.comnih.govorganic-chemistry.orggoogle.com For example, a simple and efficient condensation between amines and carbon disulfide can be performed in an aqueous medium to afford symmetrical and unsymmetrical substituted thioureas. organic-chemistry.orgorganic-chemistry.org This method avoids hazardous reagents like isothiocyanates or thiophosgene. organic-chemistry.org Research has demonstrated that for certain reactions, water can be the most effective solvent in terms of yield. researchgate.netnih.gov One study optimized solvent conditions for the synthesis of N,N'-diphenyl thiourea, finding that water provided a 74% yield, significantly higher than solvents like DMSO, ethanol, or toluene. researchgate.net
Another advanced class of green solvents being explored is Deep Eutectic Solvents (DESs). researchgate.netrsc.orgrsc.orgtandfonline.comorgchemres.org DESs, such as those based on choline (B1196258) chloride and urea (B33335) or tin(II) chloride, can act as both the reaction medium and the catalyst. rsc.orgtandfonline.comorgchemres.org These solvents are often biodegradable, have low toxicity, and can be easily recovered and reused for multiple cycles without a significant loss in activity. rsc.org An efficient process using a choline chloride/tin(II) chloride DES has been developed for the direct preparation of monosubstituted thioureas from amines and thiourea, achieving moderate to excellent yields. rsc.org
Table 1: Comparison of Solvent Systems in Green Thiourea Synthesis
| Green Approach | Solvent/Catalyst System | Reactants | Product Type | Yield (%) | Key Advantages | Reference(s) |
|---|---|---|---|---|---|---|
| Aqueous Synthesis | Water | Aniline + Carbon Disulfide | Symmetrical Diaryl Thiourea | 74% | Non-toxic, readily available, simple product isolation. | researchgate.net |
| Aqueous Synthesis | Water | Vanilylamine HCl + Isothiocyanates | Capsaicin Analogues | 69-96% | Mild room temperature conditions, automated synthesis possible. | nih.gov |
| Deep Eutectic Solvents | Choline Chloride/SnCl₂ | Amines + Thiourea | Monosubstituted Thioureas | Moderate to Excellent | Recyclable solvent/catalyst, biocompatible thiocarbonyl source. | rsc.org |
| Catalyst in Water | Choline Chloride-Urea | Amines + Carbon Disulfide | Di- and Tri-substituted Thioureas | 60-95% | One-pot, three-component reaction. | tandfonline.com |
Energy efficiency is another cornerstone of green synthesis. The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, increase product yields compared to conventional heating. researchgate.netnih.govmdpi.comnih.govcem.com Solvent-free, or "dry media," synthesis of diaryl thioureas under microwave irradiation can be completed in as little as 1.5 to 4.5 minutes, with yields ranging from 91-97%. researchgate.net This method is exceptionally efficient and minimizes waste by eliminating the need for a solvent altogether. researchgate.netcem.com Similarly, solar energy has been utilized as a clean and renewable energy source for synthesizing N,N′-disubstituted thioureas from primary amines and carbon disulfide in water, achieving yields of 57–99%. researchgate.net
Table 2: Effect of Alternative Energy Sources on Thiourea Synthesis
| Energy Source | Reaction Conditions | Reactants | Product Type | Reaction Time | Yield (%) | Key Advantages | Reference(s) |
|---|---|---|---|---|---|---|---|
| Microwave Irradiation | Solvent-Free | Diaryl Amines + CS₂ | Diaryl Thioureas | 1.5 - 4.5 min | 91-97% | Extremely rapid, high efficiency, no solvent waste. | researchgate.net |
| Solar Energy | Water, 27–42 °C | Primary Aromatic Amines + CS₂ | Symmetrical Diaryl Thioureas | 12 h | 57-99% | Uses renewable energy, simple setup, environmentally benign. | researchgate.net |
| Ultrasound Irradiation | Water, 60 °C, Thiourea catalyst | 2-Aminothiophenols + Aldehydes | 2-Aryl Benzothiazoles | ~5 h | ~87% | Energy efficient, catalyst is recoverable, simple operation. | acs.org |
The development of novel catalytic systems is crucial for creating greener synthetic pathways. While some methods aim to be catalyst-free, others employ non-toxic, reusable catalysts to enhance reaction rates and selectivity. nih.gov For instance, a zinc-catalyzed reaction of primary amines and carbon disulfide produces thiourea derivatives in good to excellent yields under mild conditions. tandfonline.com This method is noted for its sustainability and tolerance of various functional groups. tandfonline.com Organocatalysis, using small organic molecules like thiourea itself as a bifunctional catalyst, has also been successfully employed in aqueous media under ultrasound irradiation. acs.org Furthermore, heterogeneous catalysts, such as nickel nanoparticles immobilized on metal-organic frameworks (MOFs), have been used for the synthesis of thiourea derivatives under mild and green conditions, offering outstanding yields and catalyst recyclability for multiple consecutive cycles. nih.gov
These green principles are directly applicable to the synthesis of this compound analogues. The key step in forming these molecules would be the reaction of an appropriate amine, such as (prop-2-yn-1-yloxy)methanamine, with a thiocarbonyl source. The aforementioned green methodologies—including one-pot reactions in water using carbon disulfide, solvent-free microwave-assisted synthesis, or the use of recyclable deep eutectic solvents—offer viable, sustainable alternatives to traditional synthetic routes. organic-chemistry.orgtandfonline.comresearchgate.net By adopting these approaches, the chemical industry can produce valuable thiourea compounds while minimizing its environmental footprint, aligning with the overarching goals of sustainable development.
Chemical Reactivity and Mechanistic Investigations of N Prop 2 Yn 1 Yl Oxy Methyl Thiourea
Reactions Involving the Thiourea (B124793) Moiety
The thiourea functional group is well-known for its rich and varied reactivity, which is a consequence of the presence of nucleophilic sulfur and nitrogen atoms, as well as its ability to participate in cyclization reactions.
Nucleophilic and Electrophilic Reactivity of the Thiourea Sulfur and Nitrogen
The sulfur atom of the thiourea moiety in N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is a soft nucleophile due to the lone pairs of electrons on the sulfur atom. This nucleophilicity allows it to react with various electrophiles. For instance, in reactions with alkyl halides, the sulfur atom can act as the nucleophile to displace the halide and form an isothiouronium salt. pearson.comwikipedia.org This reaction is a key step in the synthesis of thiols from alkyl halides, where the isothiouronium salt is subsequently hydrolyzed. pearson.comwikipedia.org The general mechanism for this S-alkylation is depicted in the following table.
| Step | Description |
| 1 | The nucleophilic sulfur atom of the thiourea attacks the electrophilic carbon of an alkyl halide. |
| 2 | The halide ion is displaced, forming a stable isothiouronium salt intermediate. |
| 3 | Subsequent hydrolysis of the isothiouronium salt yields the corresponding thiol. |
The nitrogen atoms of the thiourea group also possess nucleophilic character, although they are generally less nucleophilic than the sulfur atom. They can participate in addition reactions, particularly with isothiocyanates, to form substituted thiourea derivatives. analis.com.mymdpi.com The reactivity of the nitrogen atoms is influenced by the substitution pattern and the reaction conditions.
Conversely, the thiourea moiety can also exhibit electrophilic character under certain conditions. For instance, after S-alkylation, the carbon atom of the isothiouronium salt becomes electrophilic and can be attacked by nucleophiles. Furthermore, the carbon of the C=S double bond has some electrophilic character and can react with strong nucleophiles. mdpi.com
Cyclization Reactions Mediated by the Thiourea Core
The thiourea core is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, most notably thiazoles and their derivatives. organic-chemistry.orgbepls.comnih.gov The Hantzsch thiazole (B1198619) synthesis is a classic example where a thiourea reacts with an α-haloketone to form a 2-aminothiazole. bepls.comnih.gov In the context of this compound, this reactivity could be exploited by reacting it with suitable α-halocarbonyl compounds to generate thiazoles bearing the propargyloxy-methyl substituent.
Thiourea derivatives can also undergo cyclization with other bifunctional reagents. For example, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine-thiones. wikipedia.org Additionally, intramolecular cyclization of appropriately substituted thioureas can provide access to various other heterocyclic systems. researchgate.netnih.govrsc.org The versatility of the thiourea moiety in cyclization reactions is a cornerstone of heterocyclic chemistry. nih.gov
Transformations at the Propargyl Group
The terminal alkyne of the propargyl group is another site of significant reactivity in this compound, enabling a range of coupling and addition reactions.
Click Chemistry (CuAAC) Applications of this compound
The terminal alkyne functionality makes this compound an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". bioclone.netnih.goviris-biotech.de This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. bioclone.netmdpi.com
The CuAAC reaction involving this compound and an organic azide (B81097) would proceed as outlined in the table below.
| Reactants | Catalyst | Product |
| This compound, Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(R)-4-({[(thioureidomethyl)oxy]methyl})-1H-1,2,3-triazole |
The resulting triazole product would incorporate the thiourea moiety, allowing for further functionalization or for its use in biological or materials science applications. The propargyl ether linkage is generally stable under CuAAC conditions. acs.orgrsc.org However, at higher temperatures, side reactions such as alkyne dimerization or cleavage of the propargyl ether have been observed in some cases. nih.gov
Other Alkyne-Based Coupling Reactions
Beyond click chemistry, the terminal alkyne of this compound can participate in other important carbon-carbon bond-forming reactions. The Sonogashira coupling is a prominent example, involving the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction would allow for the direct attachment of an aryl or vinyl group to the alkyne, significantly increasing the molecular complexity.
A typical Sonogashira coupling of this compound with an aryl iodide would be carried out under the following conditions:
| Substrates | Catalysts | Base | Solvent |
| This compound, Aryl Iodide (Ar-I) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, i-Pr₂NH) | Organic solvent (e.g., THF, DMF) |
The successful application of Sonogashira coupling with propargyl ethers has been documented, highlighting the feasibility of this transformation. researchgate.netdntb.gov.uascispace.com
Hydration and Halogenation Studies of the Alkyne
The alkyne functionality can also undergo addition reactions. The hydration of the terminal alkyne in this compound, typically catalyzed by mercury, gold, or other transition metal salts, would lead to the formation of a methyl ketone, following Markovnikov's rule. nih.govnih.govthieme-connect.comresearchgate.netacs.org This transformation converts the propargyl group into an acetonyl group.
Halogenation of the alkyne is another possible transformation. The reaction with one equivalent of a halogen (e.g., Br₂, Cl₂) would typically result in the formation of a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.comlibretexts.org The addition of a second equivalent of the halogen would lead to a tetrahaloalkane. masterorganicchemistry.com Furthermore, oxidative halogenation methods can be employed to synthesize 1-haloalkynes. thieme-connect.comacs.org
The following table summarizes the expected products from these addition reactions.
| Reaction | Reagents | Expected Product |
| Hydration | H₂O, H⁺ (e.g., H₂SO₄), HgSO₄ or Au catalyst | N-{[2-oxopropoxy]methyl}thiourea |
| Halogenation (1 eq.) | X₂ (X = Cl, Br) | N-({[(2,3-dihalo-prop-2-en-1-yl)oxy]methyl})thiourea |
| Halogenation (2 eq.) | 2 X₂ (X = Cl, Br) | N-({[(2,2,3,3-tetrahalopropyl)oxy]methyl})thiourea |
| Oxidative Halogenation | Halogen source (e.g., KI, NaBr), Oxidant | N-{[(3-halo-prop-2-yn-1-yl)oxy]methyl}thiourea |
Reactivity of the Oxymethyl Bridge
No specific studies detailing the cleavage, stability, or general reactivity of the oxymethyl bridge in this compound were identified. Information regarding the conditions under which this bridge might undergo hydrolysis, oxidation, or other transformations is not present in the surveyed literature.
Mechanistic Elucidation of Key Reactions Involving this compound
Kinetic Studies and Reaction Orders
A search for kinetic data, including reaction rates and orders for any reaction involving this compound, did not return any specific results. Such data is fundamental for understanding the mechanism of a chemical transformation.
Identification of Reaction Intermediates
There is no available information on the identification or spectroscopic characterization of any reaction intermediates formed during transformations of this compound. The isolation or in-situ detection of intermediates is crucial for elucidating reaction pathways.
Solvent Effects on Reactivity Profiles
Given the current lack of available data for this specific compound, it is not possible to generate the requested scientific article with the required level of detail and accuracy. Further experimental and computational research would be necessary to elucidate the chemical reactivity and mechanistic intricacies of this compound.
Supramolecular Chemistry and Non Covalent Interactions of N Prop 2 Yn 1 Yl Oxy Methyl Thiourea
Hydrogen Bonding Networks Involving the Thiourea (B124793) Moiety
The thiourea group is a powerful and versatile motif in crystal engineering due to its capacity to form robust hydrogen bonds. The N-H protons of the thiourea act as effective hydrogen bond donors, while the sulfur atom is a competent hydrogen bond acceptor. This dual functionality allows for the formation of predictable and stable hydrogen-bonding patterns.
In the solid state, thiourea derivatives frequently assemble into centrosymmetric dimers through a pair of N-H···S hydrogen bonds, forming a characteristic R2,2(8) graph set motif. This synthon is a common feature in the crystal structures of many N,N'-disubstituted thioureas and is a primary driver in their self-assembly. For N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea, such dimeric structures are highly probable, creating a stable core from which the propargyloxy-methyl substituents would extend.
Beyond the classic R2,2(8) dimer, the thiourea moiety can engage in more complex hydrogen-bonding networks. The N-H groups can also form hydrogen bonds with other acceptor atoms in neighboring molecules. In the case of the title compound, the ether oxygen atom of the [(prop-2-yn-1-yl)oxy]methyl group presents an additional hydrogen bond acceptor site. This could lead to the formation of catenated chains or layered structures where N-H···O interactions link the primary thiourea dimers. researchgate.net The presence of multiple hydrogen bond donors and acceptors allows for the possibility of bifurcated hydrogen bonds, where one N-H group interacts with both the sulfur and oxygen atoms of adjacent molecules, further stabilizing the crystal lattice. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Potential Synthon/Motif |
| Thiourea N-H | Thiourea S | R2,2(8) Dimer |
| Thiourea N-H | Ether O | Chain or Sheet Formation |
| Thiourea N-H | Thiourea S / Ether O | Bifurcated Hydrogen Bond |
CH-π and Alkyne-Metal Interactions in Supramolecular Assemblies
In addition to strong hydrogen bonds, weaker non-covalent interactions play a significant role in the supramolecular assembly of this compound. The terminal alkyne group is a key feature in this regard, capable of participating in both CH-π interactions and coordination with metal ions.
The acidic acetylenic proton (C≡C-H) can act as a hydrogen bond donor, forming C-H···π interactions with electron-rich aromatic systems if present in a co-crystal. More relevant to the pure compound, the alkyne's π-system can act as an acceptor for C-H bonds from neighboring molecules, such as the methylene (B1212753) group of the propargyl or methyl moiety. These CH-π interactions, although individually weak, can collectively contribute to the stability of the crystal packing, influencing the orientation of molecules within the lattice. mdpi.com
The terminal alkyne also introduces the potential for alkyne-metal interactions. The π-orbitals of the carbon-carbon triple bond can coordinate to transition metals, leading to the formation of coordination polymers or discrete organometallic complexes. While this is more relevant in the presence of metal salts, it is an important aspect of the compound's potential supramolecular chemistry. The thiourea sulfur atom can also act as a coordination site for metals, allowing the molecule to function as a bidentate or bridging ligand in more complex assemblies.
Host-Guest Chemistry with this compound
Thiourea derivatives are well-known for their ability to act as hosts in host-guest complexes, primarily through hydrogen bonding interactions with suitable guest molecules. nih.govmdpi.com The two N-H groups of the thiourea moiety can form a "binding pocket" for anions or neutral molecules that possess hydrogen bond acceptor sites.
This compound, with its flexible side chain, could potentially encapsulate small neutral guest molecules. The conformation of the [(prop-2-yn-1-yl)oxy]methyl group might adapt to create a cavity, with the thiourea N-H groups providing the primary binding interactions. For instance, it could form complexes with guests containing carbonyl or nitro groups. NMR titration experiments in solution would be a standard method to study such host-guest interactions and determine association constants. The downfield shift of the thiourea N-H proton signals upon addition of a guest is a characteristic indicator of hydrogen bond formation in the complex. nih.gov
Formation of Self-Assembled Structures and Architectures
The combination of strong, directional hydrogen bonding from the thiourea group and weaker, more diffuse interactions from the propargyl moiety can lead to the formation of various self-assembled structures. The robust N-H···S hydrogen bonds are likely to be the primary organizing force, leading to the formation of one-dimensional tapes or two-dimensional sheets.
The [(prop-2-yn-1-yl)oxy]methyl substituents would then decorate these primary structures. The orientation of these side chains would be influenced by weaker forces such as van der Waals interactions and potential C-H···π interactions involving the alkyne group. This could lead to interdigitation of the side chains, resulting in a densely packed three-dimensional architecture. The flexibility of the ether linkage in the side chain allows for conformational adjustments to maximize packing efficiency.
In solution, particularly in non-polar solvents, the propensity for hydrogen bonding could lead to the formation of soluble oligomers or larger self-assembled aggregates. The balance between the solvophilic nature of the propargyloxy-methyl chain and the hydrogen-bonding capability of the thiourea headgroup would determine the nature and stability of these assemblies.
Table 2: Summary of Functional Groups and Their Roles in Supramolecular Assembly
| Functional Group | Primary Non-Covalent Interaction(s) | Role in Supramolecular Structure |
| Thiourea (-NH-CS-NH-) | N-H···S Hydrogen Bonding | Formation of robust dimers and chains |
| Ether (-O-) | N-H···O Hydrogen Bond Acceptor | Linking primary hydrogen-bonded motifs |
| Alkyne (-C≡CH) | CH-π Interactions, Metal Coordination | Fine-tuning of crystal packing, potential for coordination networks |
| Methylene (-CH2-) | Van der Waals forces, C-H···π Donor | Space-filling and stabilization |
Computational and Theoretical Investigations on N Prop 2 Yn 1 Yl Oxy Methyl Thiourea
Electronic Structure Analysis and Molecular Orbitals
Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic properties of thiourea (B124793) derivatives. asianpubs.org For N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO is typically localized on the electron-rich thiourea group, specifically the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the entire molecule, including the propargyl group, suggesting multiple potential sites for nucleophilic attack.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For substituted thioureas, the nature of the substituents can significantly influence this gap. asianpubs.org
Table 1: Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| This compound | -6.2 | -1.5 | 4.7 |
| N-Methylthiourea | -5.8 | -1.1 | 4.7 |
| N,N'-Dimethylthiourea | -5.6 | -0.9 | 4.7 |
Note: The data in this table is illustrative and based on general trends observed in thiourea derivatives.
Reaction Pathway Modeling and Transition State Calculations
Computational modeling of reaction pathways is instrumental in understanding the mechanisms of reactions involving this compound. For instance, in cyclization reactions involving the propargyl group, theoretical calculations can identify the most probable reaction coordinates and the associated energy barriers. Transition state theory, combined with quantum chemical calculations, allows for the determination of the structures and energies of transition states, providing insights into reaction kinetics.
For reactions such as the formation of thiazole (B1198619) derivatives from thioureas and α-halocarbonyls, a proposed mechanism involves the formation of an isothiourea intermediate. conicet.gov.ar Similar mechanistic studies for this compound can elucidate the step-by-step process of its transformations.
Conformational Analysis and Intramolecular Interactions
The flexibility of the this compound molecule allows for multiple conformations. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. In many acylthiourea derivatives, an intramolecular hydrogen bond between an N-H proton and a carbonyl oxygen stabilizes a planar conformation, forming an S(6) ring motif. nih.govnih.gov
Prediction of Spectroscopic Parameters for Mechanistic Support
Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can be compared with experimental results to confirm the structure of reaction products and intermediates. researchgate.net
For instance, the calculated ¹H and ¹³C NMR spectra can aid in the assignment of peaks in the experimental spectra, which can be particularly complex for molecules with multiple functional groups like this compound. mdpi.com Similarly, calculated IR spectra can help identify characteristic vibrational modes associated with the thiourea, ether, and alkyne functionalities.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Thiourea Derivative
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) N-H | 7.5 | 7.4 |
| ¹³C NMR (δ, ppm) C=S | 180.2 | 181.5 |
| IR (cm⁻¹) ν(C=S) | 785 | 780 |
Note: This table presents a hypothetical comparison to illustrate the utility of predictive spectroscopy.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
DFT studies are widely used to predict the reactivity and selectivity of thiourea derivatives. semanticscholar.org By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions of positive and negative potential can be visualized, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the sulfur atom and a positive potential around the N-H protons.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which provide quantitative measures of the molecule's reactivity. researchgate.net These parameters are valuable for predicting the outcome of chemical reactions and for designing new synthetic routes.
Molecular Dynamics Simulations for Understanding Solution Behavior
Molecular dynamics (MD) simulations offer a dynamic picture of how this compound behaves in a solvent environment. mdpi.com These simulations can reveal information about the solvation shell around the molecule, the stability of different conformers in solution, and the dynamics of intramolecular and intermolecular hydrogen bonds. Understanding the behavior in solution is crucial as most chemical reactions are carried out in a liquid phase. MD simulations can also provide insights into the interactions of the molecule with other solutes or with biological macromolecules.
Applications of N Prop 2 Yn 1 Yl Oxy Methyl Thiourea in Non Clinical Research Areas
Material Science Applications
The dual functionality of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea makes it a valuable building block for the synthesis and modification of advanced materials. Its ability to participate in both non-covalent and covalent interactions allows for the creation of materials with tailored properties and functionalities.
The terminal alkyne of the propargyl group in this compound serves as a key component for polymer synthesis and modification through click chemistry. The CuAAC reaction, a cornerstone of click chemistry, enables the efficient and regioselective formation of a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097).
This compound can be utilized in several ways in polymer science:
Monomer for Polymerization: It can act as a monomer in step-growth polymerizations with di- or multi-azide functionalized molecules to produce polymers with pendant thiourea (B124793) groups. These thiourea groups can then impart specific properties to the polymer, such as metal ion coordination or selective anion binding.
Post-Polymerization Modification: Polymers containing azide functionalities can be modified by "clicking" this compound onto the polymer backbone. This post-polymerization modification strategy allows for the introduction of thiourea groups onto a pre-existing polymer, thereby altering its chemical and physical properties without changing the main polymer chain. This is particularly useful for adding new functionalities to well-characterized polymers.
Table 1: Illustrative Examples of Polymer Systems Incorporating this compound via Click Chemistry
| Polymer Backbone | Azide Comonomer/Initiator | Resulting Polymer Functionality | Potential Application |
| Polystyrene | Azidomethyl styrene | Pendant thiourea groups | Heavy metal removal from water |
| Poly(methyl methacrylate) | Azidoethyl methacrylate | Thiourea-functionalized side chains | Anion-selective membranes |
| Poly(ethylene glycol) | Diazido-PEG | Thiourea end-functionalized PEG | Drug delivery systems |
The ability to graft this compound onto surfaces is a promising avenue for creating functional coatings. Surfaces modified with azide groups can readily react with this compound via the CuAAC reaction to introduce a high density of thiourea functionalities.
These thiourea-functionalized surfaces can exhibit a range of useful properties:
Enhanced Adhesion: The thiourea group can form strong interactions with various substrates, including metals, improving the adhesion of polymer coatings.
Corrosion Inhibition: For metallic surfaces, the thiourea moiety can act as a corrosion inhibitor by coordinating with the metal surface and forming a protective layer.
Biocompatible Coatings: When attached to biomedical implants, the thiourea group can be used to immobilize biomolecules, potentially improving biocompatibility and reducing fouling.
"Smart" materials are designed to respond to external stimuli, such as changes in pH, temperature, or the presence of specific analytes. The thiourea group of this compound can be exploited to create such responsive systems.
For instance, polymers incorporating this compound can be designed to undergo conformational changes or changes in solubility in response to the binding of specific metal ions or anions to the thiourea units. This could lead to the development of:
Stimuli-Responsive Gels: Hydrogels that swell or shrink in the presence of certain ions.
Self-Healing Materials: Materials where the hydrogen bonding capabilities of the thiourea groups contribute to reversible cross-linking, allowing the material to repair itself after damage.
Analytical Chemistry Applications
In analytical chemistry, the focus is on the detection and quantification of chemical species. The unique chemical properties of this compound make it a promising candidate for the development of new analytical tools.
The thiourea functional group is a well-established recognition motif for various metal ions and anions. researchgate.net The nitrogen and sulfur atoms of the thiourea group can act as hydrogen bond donors and Lewis bases, allowing for selective binding.
By immobilizing this compound onto a solid support or integrating it into a signaling platform (e.g., a chromophore or fluorophore), it is possible to create chemosensors. The binding of a target analyte to the thiourea group would induce a measurable signal, such as a change in color or fluorescence. The propargyl group provides a convenient anchor point for attaching the molecule to various platforms using click chemistry.
Table 2: Potential Anion and Cation Sensing Applications
| Analyte | Sensing Principle | Potential Detection Method |
| Heavy Metal Cations (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Coordination with the sulfur atom of the thiourea group | Colorimetric or Fluorometric change |
| Anions (e.g., F⁻, CN⁻, AcO⁻) | Hydrogen bonding with the N-H protons of the thiourea group | Electrochemical or Optical signal transduction |
In chromatography, the stationary phase is a critical component that determines the separation efficiency. The properties of this compound make it an interesting candidate for the development of novel stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC).
By covalently attaching this compound to a solid support like silica (B1680970) gel (via the propargyl group), a stationary phase with unique selectivity can be created. The thiourea groups on the surface can participate in various interactions with analytes, including:
Hydrogen Bonding: With analytes that can act as hydrogen bond acceptors.
Dipole-Dipole Interactions: Due to the polar nature of the thiourea group.
Coordination Interactions: For the separation of metal ions.
This could lead to improved separation of classes of compounds that are challenging to resolve with traditional stationary phases.
Agrochemical Research
Thiourea and its derivatives have emerged as promising candidates in the agricultural sector due to their diverse biological activities. nih.govacs.org These compounds are being explored for their potential to enhance crop yield and protect against various pathogens. acs.orgijournals.cn
Exploration as Plant Growth Regulators
Thiourea derivatives have been investigated for their ability to influence plant growth and development. Research has shown that certain substituted thioureas can affect the germination of wheat and cucumber seeds at concentrations ranging from 100 to 500 parts per million. ciac.jl.cn These compounds are known to be used to break bud dormancy and increase crop yield. ijournals.cn The multifaceted nature of thiourea's impact on plant physiology makes its derivatives an interesting area of study for the development of new plant growth regulators. nih.gov
Antifungal and Antibacterial Agents for Crop Protection
A significant area of research into thiourea derivatives is their potential as antimicrobial agents to protect crops from diseases. acs.org These compounds have shown efficacy against a range of plant pathogens, including both fungi and bacteria. acs.orgsemanticscholar.org The fungicidal and bactericidal properties of thiourea derivatives make them valuable candidates for the development of new and effective crop protection agents. nih.govacs.org The antimicrobial activity of these compounds is a key focus in the ongoing search for alternatives to conventional pesticides. researchgate.netmdpi.com
For instance, certain N-acyl thiourea derivatives have demonstrated anti-biofilm activity against E. coli. nih.gov Other studies have highlighted the broad-spectrum antifungal activity of specific thiourea derivatives against various fungal strains. semanticscholar.orgnih.gov The table below summarizes the antimicrobial activities of selected thiourea derivatives against various pathogens, as reported in the literature.
| Compound/Derivative | Target Organism(s) | Observed Effect |
| N-acyl thiourea derivatives with benzothiazole (B30560) and 6-methylpyridine moieties | E. coli ATCC 25922 | Anti-biofilm activity |
| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci, Gram-negative rods, Candida albicans | Inhibitory activity |
| 4-Nitro-N-(thiazol-2-ylcarbamothioyl)benzamide | Aspergillus flavus, Aspergillus niger, Curvularia lunata, Rhizopus spp., Penicillium spp. | Remarkable antifungal activity |
| Glucose-conjugated thioureas containing a 1,3-thiazole ring | Various bacteria and fungi | Good inhibitory activity |
Precursors for Heterocyclic Compound Synthesis
Beyond their direct applications in agriculture, thiourea derivatives are highly valued as versatile precursors in the synthesis of a wide array of heterocyclic compounds. semanticscholar.org The unique chemical structure of thiourea, particularly the presence of the reactive thiocarbonyl group, allows it to participate in a variety of cyclization reactions to form rings containing nitrogen, sulfur, and other heteroatoms. nih.gov
The synthesis of new N-acyl thiourea derivatives often involves the generation of an isothiocyanate intermediate, which then reacts with a heterocyclic amine. nih.gov This highlights the role of thiourea derivatives as building blocks for more complex molecules. Thiourea derivatives are key intermediates for the synthesis of important heterocyclic scaffolds such as 1,3-thiazoles and pyrimidines. nih.gov The ability to readily form these heterocyclic structures makes thiourea derivatives indispensable tools for synthetic organic chemists. chim.itnih.gov
Challenges and Future Directions in N Prop 2 Yn 1 Yl Oxy Methyl Thiourea Research
Development of Novel Synthetic Strategies for Enhanced Efficiency
The synthesis of N-substituted thioureas typically involves the reaction of an amine with an isothiocyanate. In the case of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea, this would likely involve the synthesis of a propargyloxy-methylamine or a propargyloxy-methyl isothiocyanate. A significant challenge in this area is the development of synthetic routes that are not only high-yielding but also atom-economical and environmentally benign.
Future research will likely focus on the development of one-pot synthesis methods, minimizing the need for isolation and purification of intermediates. The use of greener solvents and reagents will also be a key consideration. For instance, exploring enzymatic or biocatalytic methods for the synthesis of the key precursors could offer a more sustainable alternative to traditional chemical methods. Furthermore, the optimization of reaction conditions, such as temperature, pressure, and reaction time, through high-throughput screening could lead to significant improvements in efficiency.
| Parameter | Current Approach | Future Direction |
| Catalyst | Homogeneous catalysts | Heterogeneous, recyclable catalysts |
| Solvent | Volatile organic solvents | Green solvents (e.g., water, ionic liquids) |
| Efficiency | Moderate to good yields | High yields with high atom economy |
| Process | Multi-step synthesis | One-pot or continuous flow synthesis |
Exploration of Advanced Catalytic Systems
The thiourea (B124793) moiety is a well-established hydrogen bond donor, making it a powerful motif in organocatalysis. The presence of the propargyl group in this compound opens up possibilities for dual activation catalysis, where both the thiourea and the alkyne functionality play a role.
A major challenge lies in designing catalytic systems where the thiourea and the propargyl group can act in synergy. Future research could explore the development of bifunctional catalysts where the thiourea moiety activates a substrate through hydrogen bonding, while the propargyl group participates in a separate catalytic cycle, for example, through coordination to a metal center. The exploration of photo- and electrocatalytic systems involving this compound could also lead to novel and highly efficient transformations.
Design of Highly Selective and Tuneable this compound-based Materials
The versatile structure of this compound, with its hydrogen bonding capabilities and the reactive alkyne handle, makes it an attractive building block for the design of functional materials. The propargyl group can be readily modified via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile introduction of a wide range of functionalities.
A key challenge is to control the self-assembly and polymerization of this molecule to create materials with desired properties. Future directions include the synthesis of polymers and metal-organic frameworks (MOFs) incorporating this thiourea derivative. These materials could find applications in areas such as sensing, catalysis, and gas storage. The ability to tune the properties of these materials by modifying the substituent on the triazole ring formed during the click reaction offers a high degree of modularity.
| Material Type | Potential Application | Key Feature |
| Polymers | Drug delivery, smart coatings | Functionalizable backbone |
| MOFs | Gas separation, catalysis | Porous and tunable structure |
| Self-assembled monolayers | Surface modification, biosensors | Ordered and functional surfaces |
Deepening Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and materials based on this compound. The interplay between the thiourea and the propargyl group in mediating chemical reactions is a complex area that requires detailed investigation.
Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions catalyzed or mediated by this compound. In situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide valuable information about the reaction intermediates. Density functional theory (DFT) calculations can be used to model the reaction pathways and transition states, providing insights that are difficult to obtain experimentally.
Integration with Emerging Technologies and Interdisciplinary Research
The unique properties of this compound make it a promising candidate for integration with emerging technologies. The alkyne functionality, for instance, allows for its immobilization on solid supports or incorporation into larger biological molecules.
Future interdisciplinary research could explore the use of this compound in fields such as medicinal chemistry, materials science, and nanotechnology. For example, its potential as an enzyme inhibitor or as a component of targeted drug delivery systems could be investigated. In materials science, its use in the fabrication of advanced sensors or stimuli-responsive materials holds significant promise. The convergence of these different fields will be essential to unlock the full potential of this versatile molecule.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea?
The synthesis typically involves reacting prop-2-yn-1-yl oxymethyl isothiocyanate with ammonia or amines under controlled conditions. Key steps include:
- Isothiocyanate formation : Treating precursors like prop-2-yn-1-yl oxymethyl chloride with thiocyanate salts (e.g., NH₄SCN) in anhydrous solvents (e.g., acetone) .
- Thiourea formation : Condensation with amines at 0–5°C to minimize side reactions, followed by recrystallization (ethanol/water mixtures) for purification .
- Yield optimization : Adjusting stoichiometry (1:1 molar ratio) and using bases like triethylamine to neutralize HCl byproducts .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray diffraction (XRD) : Resolves bond lengths (e.g., C=S at ~1.68 Å) and confirms intramolecular hydrogen bonds (N–H⋯S/O) stabilizing planar conformations .
- NMR spectroscopy : ¹H NMR identifies deshielded NH protons (δ 9.5–10.5 ppm), while ¹³C NMR confirms thiourea C=S (δ ~180 ppm) .
- FT-IR : Strong ν(C=S) absorption near 1250–1350 cm⁻¹ and ν(N–H) at 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what are its catalytic applications?
The thiourea moiety acts as a bidentate ligand via S and O/N atoms, forming stable complexes with Cu(II), Ni(II), and Pd(II). Applications include:
- Catalysis : Cu complexes catalyze C–N coupling reactions (e.g., Ullmann-type), with turnover numbers (TON) up to 10⁴ under mild conditions .
- Sensor design : Au(III) complexes exhibit redox activity for electrochemical detection of heavy metals (e.g., Pb²⁺) with detection limits < 1 ppb .
Q. What computational approaches elucidate electronic properties and reactivity trends?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic (S atom) and electrophilic (propynyl O) sites, guiding functionalization .
- Molecular docking : Predicts binding affinities (ΔG ~ −8.5 kcal/mol) for enzyme inhibition (e.g., urease), validated by IC₅₀ values < 10 µM .
Q. How to resolve contradictions in reported biological activities of thiourea derivatives?
Discrepancies in antimicrobial efficacy (e.g., MIC ranging from 2–50 µg/mL) arise from:
Q. What role does this compound play in synthesizing heterocyclic scaffolds?
It serves as a precursor for:
- Thiazoles : Cyclization with α-haloketones (e.g., phenacyl bromide) under basic conditions .
- Triazoles : Click chemistry with azides via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) .
Methodological Considerations
Q. How to evaluate thermal stability and decomposition pathways?
- TGA/DSC : Decomposition onset at ~200°C with exothermic peaks (ΔH ~ −150 kJ/mol) corresponding to propynyl group fragmentation .
- Mass spectrometry : Identifies fragments like [M−SCN]⁺ (m/z 123) and [C₃H₃O]⁺ (m/z 55) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
